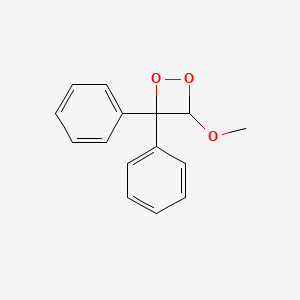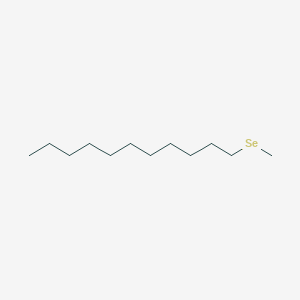
1-(Methylselanyl)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylselanyl)undecane: is an organic compound with the molecular formula C₁₂H₂₆Se It is a member of the organoselenium compounds, which are characterized by the presence of a selenium atom bonded to carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)undecane can be synthesized through several methods. One common approach involves the reaction of undecyl bromide with sodium methylselenide. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction is as follows:
C₁₁H₂₃Br+NaSeCH₃→C₁₂H₂₆Se+NaBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylselanyl)undecane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide.
Substitution: The selenium atom can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Selenoxides (R-Se=O) or selenones (R-Se(=O)₂).
Reduction: Regeneration of the parent selenide (R-Se-R’).
Substitution: Formation of new organoselenium compounds (R-Se-Nu).
Applications De Recherche Scientifique
1-(Methylselanyl)undecane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential as an antioxidant and its role in redox biology.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in cancer treatment due to selenium’s known anticancer properties.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Methylselanyl)undecane involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which allows it to act as an antioxidant. This redox activity can modulate various biological pathways, including those involved in oxidative stress and inflammation. The molecular targets include enzymes and proteins that are sensitive to redox changes, such as glutathione peroxidase and thioredoxin reductase.
Comparaison Avec Des Composés Similaires
1-(Methylselanyl)decane: Similar structure but with one less carbon atom.
1-(Methylselanyl)dodecane: Similar structure but with one more carbon atom.
Selenomethionine: An amino acid derivative containing selenium.
Uniqueness: 1-(Methylselanyl)undecane is unique due to its specific chain length and the presence of a selenium atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other organoselenium compounds may not be as effective.
Propriétés
Numéro CAS |
61539-97-7 |
|---|---|
Formule moléculaire |
C12H26Se |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-methylselanylundecane |
InChI |
InChI=1S/C12H26Se/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H2,1-2H3 |
Clé InChI |
OBJDFEUSFDCDJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
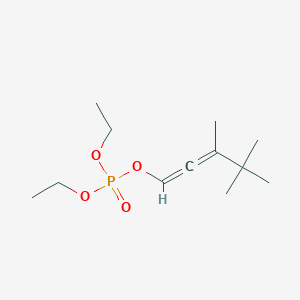
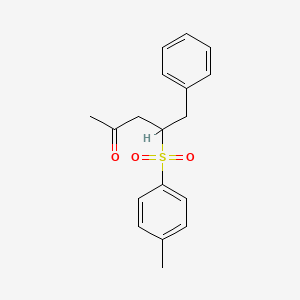
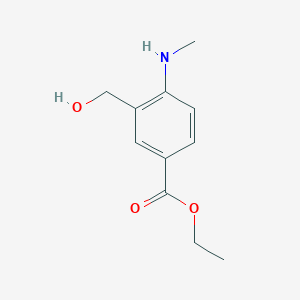
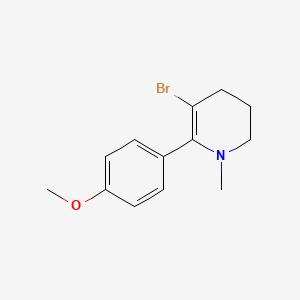
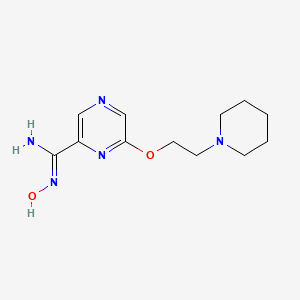
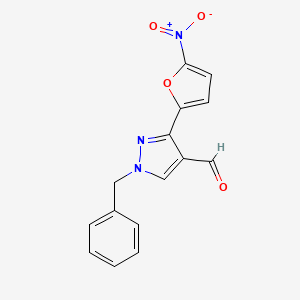
![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)
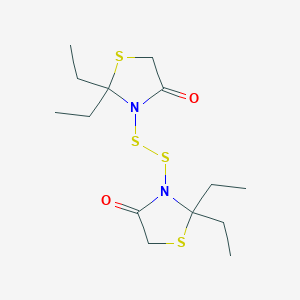
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
